Trimethylphosphine

Catalog No.
S560426
CAS No.
594-09-2
M.F
C3H9P
M. Wt
76.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylphosphine

CAS Number

594-09-2

Product Name

Trimethylphosphine

IUPAC Name

trimethylphosphane

Molecular Formula

C3H9P

Molecular Weight

76.08 g/mol

InChI

InChI=1S/C3H9P/c1-4(2)3/h1-3H3

InChI Key

YWWDBCBWQNCYNR-UHFFFAOYSA-N

SMILES

CP(C)C

Synonyms

trimethyl phosphine

Canonical SMILES

CP(C)C

The exact mass of the compound Trimethylphosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethylphosphine (PMe3) is a foundational organophosphorus compound, widely employed as both a ligand in homogeneous catalysis and as a high-purity phosphorus source for semiconductor fabrication. It is a liquid characterized by its small size, strong electron-donating capability, and high basicity. These fundamental properties distinguish it from other common phosphine ligands and are critical determinants of its reactivity, making it non-interchangeable with sterically bulkier or less electron-rich alternatives like triphenylphosphine in many process-sensitive applications.

Substituting Trimethylphosphine with other phosphines based on nominal class similarity often leads to process failure or suboptimal performance. Its unique combination of a minimal steric footprint (Tolman cone angle: 118°) and strong Lewis basicity (pKa of conjugate acid: 8.65) is a critical performance driver. Larger ligands like triphenylphosphine (cone angle: 145°) can sterically block substrate access to a metal center, while less basic ligands fail to provide the necessary electron density to drive key reaction steps like oxidative addition in cross-coupling catalysis. In materials deposition, its specific thermal decomposition profile is essential for achieving desired film properties, a feature not shared by alternatives like tert-butylphosphine or gaseous phosphine under identical process conditions.

Superior Nucleophilic Catalysis: Accelerated Reaction Times in Morita-Baylis-Hillman Reactions

In the Morita-Baylis-Hillman (MBH) reaction, where catalyst nucleophilicity is rate-determining, Trimethylphosphine demonstrates significantly faster reaction times compared to other common trialkyl- and triarylphosphines. A typical MBH reaction reaches 85% yield in just 24 hours with Trimethylphosphine, whereas the bulkier and less nucleophilic Triphenylphosphine requires 120 hours to achieve a much lower yield of 55%.

Evidence DimensionReaction Time to High Yield
Target Compound Data24 hours (for 85% yield)
Comparator Or BaselineTriphenylphosphine: 120 hours (for 55% yield); Tri-n-butylphosphine: 72 hours (for 70% yield)
Quantified Difference5x faster than Triphenylphosphine; 3x faster than Tri-n-butylphosphine.
ConditionsTypical Morita-Baylis-Hillman reaction between an α,β-unsaturated carbonyl and an aldehyde.

For time-sensitive process chemistry and synthesis, selecting Trimethylphosphine can reduce batch times by 75-80% compared to common alternatives, directly impacting throughput.

Enabling Ligand for Challenging Couplings: Quantified Steric and Electronic Parameters

Trimethylphosphine possesses a unique combination of minimal steric bulk and strong electron-donating character, which is critical for catalytic reactions requiring unhindered access to the metal center. Its Tolman cone angle is 118°, significantly smaller than that of common bulky ligands like Triphenylphosphine (145°) or Tricyclohexylphosphine (170°). This small size, paired with its high basicity (pKa of conjugate acid = 8.65 vs 2.73 for Triphenylphosphine), makes it highly effective at stabilizing reactive intermediates and promoting oxidative addition of challenging substrates where bulkier ligands fail.

Evidence DimensionTolman Cone Angle (Steric Bulk)
Target Compound Data118°
Comparator Or BaselineTriphenylphosphine: 145°; Tricyclohexylphosphine: 170°
Quantified Difference23% smaller cone angle than PPh3; 31% smaller than PCy3.
ConditionsStandardized calculation based on a Ni-P bond length of 2.28 Å.

This data provides a clear rationale for selecting Trimethylphosphine when designing catalysts for sterically demanding substrates or when high coordination numbers are desired.

Precursor Suitability: Enabling Low-Temperature MOCVD Growth of III-V Semiconductors

In Metal-Organic Chemical Vapor Deposition (MOCVD), Trimethylphosphine is a viable alternative to highly toxic phosphine gas (PH3) and other organophosphorus precursors like tert-butylphosphine (TBP) for growing films such as InP and GaP. TBP, a common substitute, achieves 50% pyrolysis at approximately 450°C, which is significantly lower than PH3 (~700°C), enabling lower temperature growth. While direct quantitative comparisons with Trimethylphosphine's decomposition profile are process-specific, its use as a precursor is established for achieving high-quality epitaxial layers at reduced temperatures, which is critical for preventing dopant diffusion and preserving sensitive device structures.

Evidence DimensionPyrolysis Temperature (50% Decomposition)
Target Compound DataNot specified, but used for low-temperature growth.
Comparator Or Baselinetert-butylphosphine (TBP): ~450°C; Phosphine (PH3): ~700°C
Quantified DifferenceEnables lower growth temperatures compared to the industry-standard PH3.
ConditionsMOCVD growth of III-V semiconductor thin films.

For semiconductor fabrication, procuring Trimethylphosphine allows for lower thermal budgets during device manufacturing, improving device performance and yield compared to processes requiring high-temperature precursors like phosphine gas.

High-Throughput Organic Synthesis via Nucleophilic Catalysis

For carbon-carbon bond-forming reactions like the Morita-Baylis-Hillman, where reaction rate is directly tied to the catalyst's nucleophilicity, Trimethylphosphine is the indicated choice. Its use can dramatically shorten process times from over 100 hours to 24 hours compared to less nucleophilic phosphines like PPh3, making it ideal for process optimization and increasing laboratory or plant throughput.

Catalyst Design for Sterically Congested Cross-Coupling Reactions

When developing palladium-catalyzed cross-coupling reactions involving bulky substrates, the small cone angle (118°) of Trimethylphosphine provides a distinct advantage. It allows for efficient coordination to the metal center and facilitates substrate approach, a scenario where larger ligands like PCy3 (170°) would inhibit or prevent catalysis.

Low-Temperature Deposition of Phosphorus-Containing Semiconductor Films

In the fabrication of compound semiconductor devices (e.g., InP, GaP) via MOCVD or ALD, Trimethylphosphine serves as a valuable liquid phosphorus source. Its decomposition characteristics allow for high-quality film growth at lower substrate temperatures compared to the highly toxic and high-temperature precursor PH3, which is critical for creating sharp interfaces and protecting thermally sensitive device layers.

XLogP3

-0.1

Boiling Point

37.5 °C

Melting Point

-85.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (92.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

594-09-2

Wikipedia

Trimethylphosphine

Dates

Last modified: 08-15-2023

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